3-Bromo-1-methyl-4-nitro-1H-pyrazole
Overview
Description
3-Bromo-1-methyl-4-nitro-1H-pyrazole is a heterocyclic compound with the molecular formula C4H4BrN3O2. It is a derivative of pyrazole, characterized by the presence of a bromine atom at the third position, a methyl group at the first position, and a nitro group at the fourth position.
Mechanism of Action
Target of Action
It is known that pyrazole derivatives, which include 3-bromo-1-methyl-4-nitro-1h-pyrazole, have a broad range of biological activities . They can interact with various biological targets, influencing numerous physiological processes.
Mode of Action
Pyrazole derivatives are known to exhibit tautomerism, a phenomenon that may influence their reactivity and interaction with biological targets . This could potentially impact the synthetic strategies where pyrazoles take part, as well as the biological activities of targets bearing a pyrazole moiety .
Biochemical Pathways
It is known that pyrazole derivatives can influence a variety of biochemical pathways due to their broad range of biological activities .
Biochemical Analysis
Biochemical Properties
3-Bromo-1-methyl-4-nitro-1H-pyrazole plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, pyrazole derivatives, including this compound, have been shown to inhibit enzymes such as liver alcohol dehydrogenase . This inhibition occurs through the binding of the compound to the active site of the enzyme, preventing the substrate from accessing the site and thus inhibiting the enzyme’s activity.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of certain signaling pathways, leading to changes in gene expression that can affect cell proliferation and apoptosis . Additionally, this compound can alter cellular metabolism by affecting the activity of metabolic enzymes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to biomolecules, such as proteins and nucleic acids, altering their structure and function. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction . For instance, the compound’s interaction with liver alcohol dehydrogenase results in enzyme inhibition, which can affect metabolic processes involving alcohols.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but can degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enzyme inhibition and modulation of signaling pathways. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being toxic.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in the metabolism of various biomolecules. For example, its interaction with liver alcohol dehydrogenase affects the metabolism of alcohols, leading to changes in metabolic flux and metabolite levels . The compound’s involvement in these pathways highlights its potential impact on overall metabolic processes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments . The transport and distribution of this compound are critical factors that determine its biological activity and effectiveness.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall biological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-methyl-4-nitro-1H-pyrazole typically involves the bromination of 1-methyl-4-nitro-1H-pyrazole. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1-methyl-4-nitro-1H-pyrazole undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The methyl group can be oxidized to a carboxyl group under strong oxidative conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride in ethanol.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide in acidic medium.
Major Products Formed
Nucleophilic substitution: Formation of 3-substituted derivatives.
Reduction: Formation of 3-bromo-1-methyl-4-amino-1H-pyrazole.
Oxidation: Formation of 3-bromo-1-carboxy-4-nitro-1H-pyrazole.
Scientific Research Applications
3-Bromo-1-methyl-4-nitro-1H-pyrazole has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in the development of new drugs.
Biological Studies: Studied for its interactions with biological macromolecules and potential biological activities.
Industrial Applications: Used in the synthesis of agrochemicals and other industrially relevant compounds.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-1-methyl-1H-pyrazole:
1-Methyl-4-nitro-1H-pyrazole: Lacks the bromine atom, affecting its ability to undergo certain substitution reactions.
3-Bromo-4-nitro-1H-pyrazole: Lacks the methyl group, influencing its steric and electronic properties.
Uniqueness
The presence of both bromine and nitro groups allows for diverse chemical transformations, making it a valuable intermediate in organic synthesis and medicinal chemistry .
Properties
IUPAC Name |
3-bromo-1-methyl-4-nitropyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrN3O2/c1-7-2-3(8(9)10)4(5)6-7/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHFRSRAZJCLLDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00525708 | |
Record name | 3-Bromo-1-methyl-4-nitro-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00525708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89607-15-8 | |
Record name | 3-Bromo-1-methyl-4-nitro-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00525708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-bromo-1-methyl-4-nitro-1H-pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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